4-[[2-(2-Fluoro-5-methylphenoxy)acetyl]amino]cyclohexane-1-carboxylic acid
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Overview
Description
4-[[2-(2-Fluoro-5-methylphenoxy)acetyl]amino]cyclohexane-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with a carboxylic acid group and an amide linkage to a phenoxyacetyl group, which is further substituted with a fluoro and methyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(2-Fluoro-5-methylphenoxy)acetyl]amino]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the phenoxyacetyl intermediate: This step involves the reaction of 2-fluoro-5-methylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-fluoro-5-methylphenoxy)acetyl chloride.
Amidation reaction: The intermediate is then reacted with cyclohexane-1-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(2-Fluoro-5-methylphenoxy)acetyl]amino]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
4-[[2-(2-Fluoro-5-methylphenoxy)acetyl]amino]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[[2-(2-Fluoro-5-methylphenoxy)acetyl]amino]cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-[[2-(2-Fluorophenoxy)acetyl]amino]cyclohexane-1-carboxylic acid: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
4-[[2-(2-Methylphenoxy)acetyl]amino]cyclohexane-1-carboxylic acid: Lacks the fluoro group, potentially altering its interaction with molecular targets.
4-[[2-(2-Chlorophenoxy)acetyl]amino]cyclohexane-1-carboxylic acid: Substitutes the fluoro group with a chlorine atom, which may change its chemical properties and biological effects.
Uniqueness
The presence of both fluoro and methyl groups in 4-[[2-(2-Fluoro-5-methylphenoxy)acetyl]amino]cyclohexane-1-carboxylic acid imparts unique chemical and biological properties, making it distinct from its analogs. These substituents can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
4-[[2-(2-fluoro-5-methylphenoxy)acetyl]amino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO4/c1-10-2-7-13(17)14(8-10)22-9-15(19)18-12-5-3-11(4-6-12)16(20)21/h2,7-8,11-12H,3-6,9H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQXZOSCXUSVPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OCC(=O)NC2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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